For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Eudragit L 30 D-55: Chemical Structure and Monomer Ratio
This technical guide provides a comprehensive overview of the chemical and physical properties of Eudragit L 30 D-55, a widely used polymer in the pharmaceutical industry for enteric coatings of solid dosage forms.
Chemical Identity and Structure
Eudragit L 30 D-55 is the commercial name for an aqueous dispersion of an anionic copolymer derived from methacrylic acid and ethyl acrylate.[1][2][3] The monomers are randomly distributed along the polymer chain.[1][4] This copolymer is designated in various pharmacopeias, including as "Methacrylic Acid - Ethyl Acrylate Copolymer (1:1) Dispersion 30 Per Cent" in the European Pharmacopoeia (Ph. Eur.), "Methacrylic Acid and Ethyl Acrylate Copolymer Dispersion" in the United States Pharmacopeia/National Formulary (USP/NF), and "Methacrylic Acid Copolymer LD" in the Japanese Pharmacopoeia (JPE).[1][3]
The key functional groups in the polymer are the carboxylic acid groups from the methacrylic acid units and the ester groups from the ethyl acrylate units. The presence of the carboxylic acid groups makes the polymer's solubility pH-dependent. It remains insoluble in acidic environments, such as the stomach, but dissolves in the more alkaline conditions of the small intestine, typically at a pH above 5.5.[2][5]
Monomer Ratio and Composition
The defining characteristic of Eudragit L 30 D-55 is the ratio of its constituent monomers. The copolymer is synthesized to have an approximate 1:1 molar ratio of free carboxyl groups (from methacrylic acid) to ester groups (from ethyl acrylate).[1][2][4] This specific ratio is critical for its enteric properties, ensuring drug release is targeted to the upper small intestine.[3]
The commercial product is an aqueous dispersion containing 30% dry polymer substance.[1][4][5] The dispersion also contains small percentages of sodium lauryl sulfate (0.7% on solid substance) and polysorbate 80 (2.3% on solid substance) which act as emulsifiers.[1]
Quantitative Data Summary
The following table summarizes the key quantitative specifications for Eudragit L 30 D-55, providing a clear reference for formulation and quality control purposes.
| Property | Value | Reference(s) |
| Monomer Ratio (Methacrylic Acid:Ethyl Acrylate) | Approx. 1:1 | [1][2][4] |
| Dry Substance / Residue on Evaporation | 28.5 - 31.5 % | [1][4] |
| Methacrylic Acid Units (on dry substance) | 46.0 - 50.6 % | [1][6][7] |
| Acid Value (on dry substance) | 300 - 330 mg KOH/g | [1] |
| Weight Average Molar Mass (Mw) | Approx. 320,000 g/mol | [1][4] |
| Physical Form | Milky-white liquid of low viscosity | [1][4] |
Experimental Protocols
A crucial quality control parameter for Eudragit L 30 D-55 is the determination of the methacrylic acid content, which is typically performed via potentiometric titration.
Protocol: Assay of Methacrylic Acid Content by Potentiometric Titration
This method is based on the procedure outlined in the European Pharmacopoeia (2.2.20) and the United States Pharmacopeia (<541>).[1]
Objective: To quantify the percentage of methacrylic acid units in the Eudragit L 30 D-55 dry substance.
Materials:
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Eudragit L 30 D-55 dispersion
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Isopropyl alcohol
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Purified water
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0.5 N Sodium Hydroxide (NaOH) volumetric solution
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Potentiometer with a suitable electrode system (e.g., glass and reference electrodes)
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Magnetic stirrer and stir bar
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Beaker
Procedure:
-
Accurately weigh approximately 1.5 g of Eudragit L 30 D-55 dispersion into a beaker.
-
Add 60 ml of isopropyl alcohol and 40 ml of purified water to the beaker.
-
Place the beaker on a magnetic stirrer and stir the mixture for approximately 15 minutes, or until the polymer is completely dissolved.
-
Immerse the electrodes of the calibrated potentiometer into the solution.
-
Titrate the solution with 0.5 N NaOH. Record the volume of titrant added and the corresponding pH or potential readings.
-
Determine the endpoint of the titration, which is the point of maximum inflection on the titration curve.
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Calculate the percentage of methacrylic acid units based on the dry substance content of the dispersion.
Calculation: The content of methacrylic acid units is calculated using the following relationship: 1 ml of 0.5 N NaOH is equivalent to 43.045 mg of methacrylic acid.[1] The result is then adjusted based on the predetermined dry substance content of the dispersion sample.
Visualization of Chemical Structure
The following diagram illustrates the random arrangement of methacrylic acid and ethyl acrylate monomers within the Eudragit L 30 D-55 polymer chain.
Caption: Random copolymer structure of Eudragit L 30 D-55.
References
- 1. stobec.com [stobec.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. explore.azelis.com [explore.azelis.com]
- 4. scribd.com [scribd.com]
- 5. EUDRAGIT® L 30 D-55 [evonik.com]
- 6. drugfuture.com [drugfuture.com]
- 7. YOUR MATERIALS, OUR EXPERTISE! Apollo Singapore, Your Reliable Pharma Material Expert & Supplier! [apollo-healthcare.com.sg]
